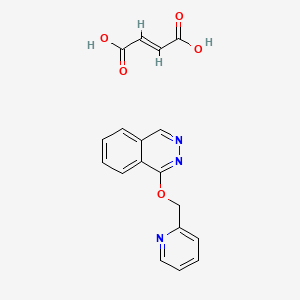
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine is a complex organic compound that combines the structural features of butenedioic acid and pyridinylmethoxyphthalazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethanol with phthalazine under specific conditions to form the pyridin-2-ylmethoxyphthalazine intermediate. This intermediate is then reacted with (E)-but-2-enedioic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development, particularly in designing molecules that can target specific diseases.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Pyrimido[1,2-a]benzimidazoles: Investigated for their antiviral activity.
Uniqueness
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine stands out due to its unique combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
149833-47-6 |
|---|---|
Fórmula molecular |
C18H15N3O5 |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine |
InChI |
InChI=1S/C14H11N3O.C4H4O4/c1-2-7-13-11(5-1)9-16-17-14(13)18-10-12-6-3-4-8-15-12;5-3(6)1-2-4(7)8/h1-9H,10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
XLPVLWOIHWEAOJ-WLHGVMLRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


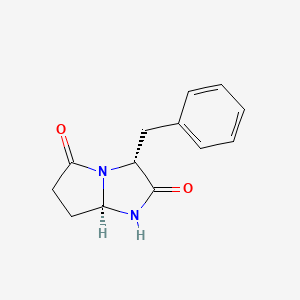
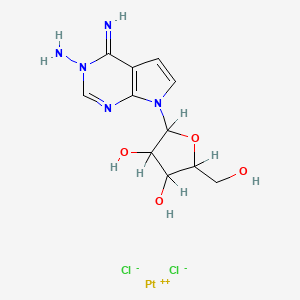

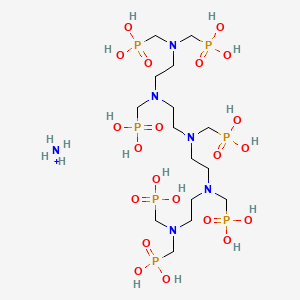
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

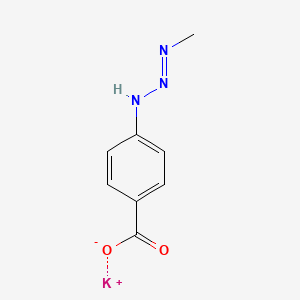
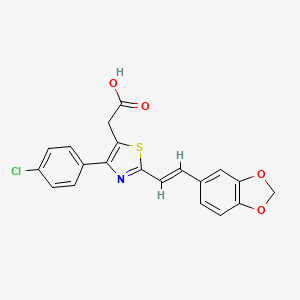

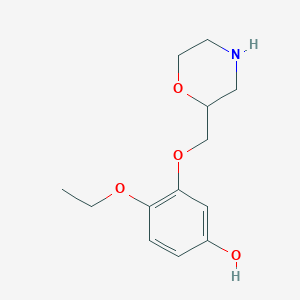
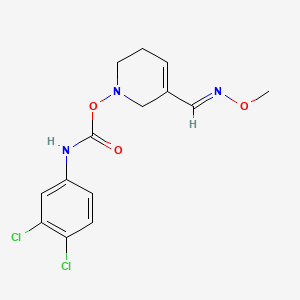
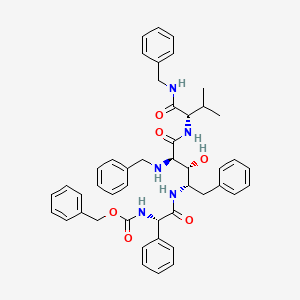
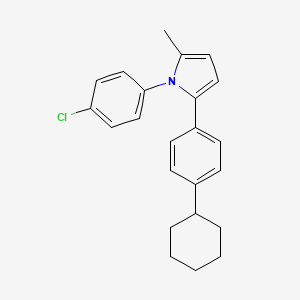
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
